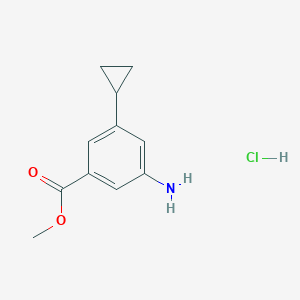![molecular formula C9H12Cl2N4 B13589870 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, which is then coupled with a suitable aldehyde to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the methanamine group.
4-(1H-pyrazol-1-yl)pyridine: Another structural isomer with different substitution patterns.
1-(pyridin-2-yl)pyrazole: A compound with the pyrazole ring attached to the pyridine at a different position
Uniqueness: 1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12Cl2N4 |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
(6-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13;;/h1-6H,7,10H2;2*1H |
InChI Key |
DXXLSVSPQXGUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)






![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
